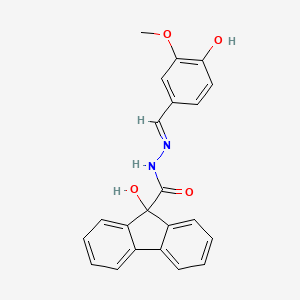

(E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a hydrazide derivative with a fluorene backbone. The presence of hydroxy and methoxy groups suggests that it may have interesting chemical properties and reactivity .

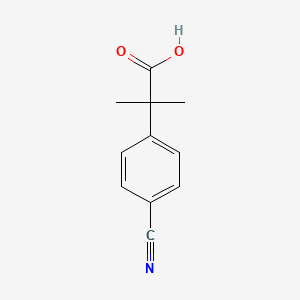

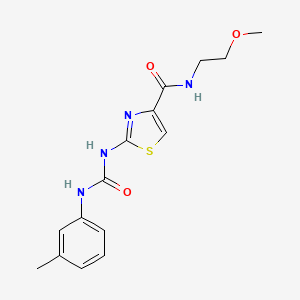

Molecular Structure Analysis

The molecular structure of a similar compound, (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate, has been reported . It’s a monoclinic crystal with a volume of 1635.1 ų .Wissenschaftliche Forschungsanwendungen

- Schiff bases, like our compound, have been explored as catalysts in hydrogenation reactions. Their ability to facilitate the reduction of unsaturated compounds makes them valuable in organic synthesis . Researchers investigate their potential for efficient and selective hydrogenation processes.

- The compound’s structure suggests it could serve as an oxidation catalyst. Schiff bases often participate in redox reactions, making them suitable candidates for catalyzing oxidation reactions in various chemical transformations . Further studies could explore its effectiveness in specific oxidation pathways.

- Schiff bases find applications as analytical reagents due to their sensitivity to metal ions and other analytes. Researchers use them to detect and quantify specific substances in complex mixtures . Our compound’s unique structure may offer advantages in specific analytical assays.

- The presence of aromatic rings and functional groups in the compound suggests its potential as a dye or pigment. Schiff bases have been employed in the textile and ink industries for their vivid coloration properties . Investigating its dyeing capabilities could reveal interesting applications.

- The phenolic moiety in the compound (the 4-hydroxy-3-methoxybenzylidene group) hints at potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases . Researchers might explore its effectiveness in scavenging free radicals.

- Schiff bases often exhibit biological activity, including antimicrobial, antitumor, and anti-inflammatory effects. Researchers could investigate the compound’s impact on cell lines, enzymes, or specific biological pathways . Its unique structure may lead to novel drug candidates.

Catalytic Hydrogenation

Oxidation Catalysts

Analytical Reagents

Industrial Dyes and Pigments

Antioxidant Properties

Biological Activity

Eigenschaften

IUPAC Name |

9-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]fluorene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-28-20-12-14(10-11-19(20)25)13-23-24-21(26)22(27)17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-13,25,27H,1H3,(H,24,26)/b23-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXBHBALNQOGY-YDZHTSKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2356458.png)

![8-(Mesitylsulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2356459.png)

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

![N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide](/img/structure/B2356481.png)